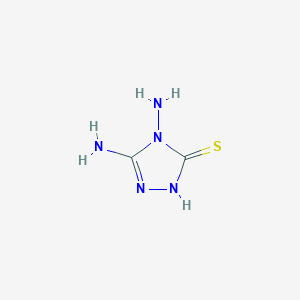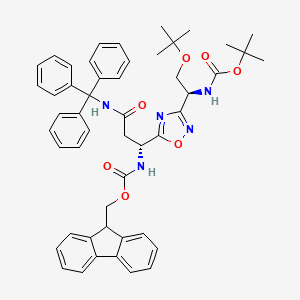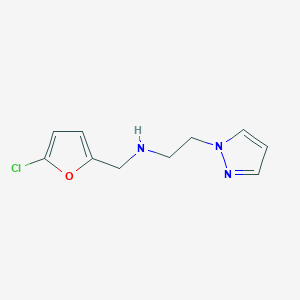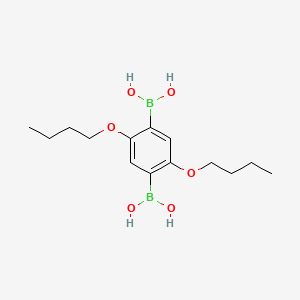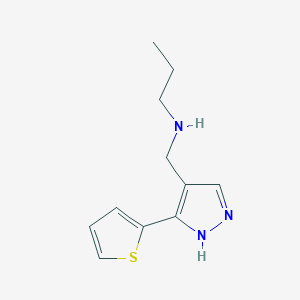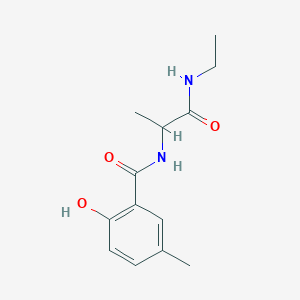![molecular formula C10H16N2O4 B14899588 (1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14899588.png)
(1R,5S,6s)-tert-Butyl 6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by the introduction of the tert-butyl ester group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The process must be carefully monitored to maintain the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine, altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bicyclic structure allows for unique binding interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
What sets tert-Butyl (1R,5S,6s)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate apart from similar compounds is its nitro group, which imparts distinct chemical reactivity and potential biological activity. The specific stereochemistry of the compound also contributes to its unique properties and applications.
Propiedades
Fórmula molecular |
C10H16N2O4 |
|---|---|
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
tert-butyl (1S,5R)-6-nitro-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-4-6-7(5-11)8(6)12(14)15/h6-8H,4-5H2,1-3H3/t6-,7+,8? |
Clave InChI |
OJJRSGFIKOSRLK-DHBOJHSNSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C(C1)C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)
![N-[[5-(ethoxycarbonyl)furan-2-yl]methyl]phthalimide](/img/structure/B14899512.png)

![4,4,5,5-Tetramethyl-2-(spiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolan]-6-yl)-1,3,2-dioxaborolane](/img/structure/B14899533.png)

